REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].Cl.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18]Cl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(N(CC)CC)C>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1[O:10][C:4]2[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=2[N:2]=1 |f:0.1,2.3,4.5|
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Name
|
|
Quantity
|
12.4 mL
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Type
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reactant
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Smiles
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Cl.NC1=C(C=C(O)C=C1)O
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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Cl.N1=C(C=CC=C1)CCl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
xylenes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The reaction mixture was concentrated
|
Type
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DISSOLUTION
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Details
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the residue dissolved in ethyl acetate (200 mL)
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Type
|
WASH
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Details
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washed with H2O (3×150 mL)
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Type
|
EXTRACTION
|
Details
|
The combined aqueous layer was back extracted with ethyl acetate (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
provided 1.0 g
|
Type
|
FILTRATION
|
Details
|
Filtration through a silica gel column
|
Type
|
WASH
|
Details
|
eluted with 4% methanol/methylene chloride
|
Type
|
CUSTOM
|
Details
|
provided an orange solid, 0.32 g
|
Type
|
CUSTOM
|
Details
|
m.p., 100-103° C.
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |